molecular formula C9H17NO3 B13313799 2-(1-Amino-2-methoxycyclohexyl)acetic acid

2-(1-Amino-2-methoxycyclohexyl)acetic acid

Cat. No.: B13313799
M. Wt: 187.24 g/mol
InChI Key: PYHNGHIAARNGEG-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methoxycyclohexyl)acetic acid is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methoxycyclohexyl)acetic acid typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple aliphatic precursors.

    Introduction of the amino group: The amino group can be introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methanol or methyl iodide in the presence of a base.

    Acetic acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methoxycyclohexyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions include various substituted cyclohexyl derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Amino-2-methoxycyclohexyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxycyclohexyl)acetic acid: Lacks the amino group, resulting in different chemical and biological properties.

    2-(1-Amino-2-hydroxycyclohexyl)acetic acid: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and interactions.

    2-(1-Amino-2-methylcyclohexyl)acetic acid: Substitutes the methoxy group with a methyl group, altering its hydrophobicity and reactivity.

Uniqueness

2-(1-Amino-2-methoxycyclohexyl)acetic acid is unique due to the presence of both an amino group and a methoxy group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-amino-2-methoxycyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO3/c1-13-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

PYHNGHIAARNGEG-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1(CC(=O)O)N

Origin of Product

United States

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